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Cat. No.: B15569243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZD 7155, a potent and

selective antagonist of the Angiotensin II Type 1 (AT1) receptor, in cellular signaling studies.

Detailed protocols for key experiments are provided to facilitate the investigation of Angiotensin

II (Ang II) pathway blockade.

Introduction
Angiotensin II is a crucial octapeptide hormone in the renin-angiotensin system (RAS), playing

a significant role in blood pressure regulation and the pathophysiology of cardiovascular

diseases.[1] Its effects are primarily mediated through the G protein-coupled AT1 receptor.[2]

ZD 7155 is a selective, non-peptide competitive antagonist for the AT1 receptor, demonstrating

higher potency and a longer duration of action compared to the prototype antagonist, losartan.

[2][3] These characteristics make ZD 7155 a valuable tool for in vitro studies aimed at

understanding the physiological and pathological roles of Ang II signaling.

Mechanism of Action
ZD 7155 selectively binds to the AT1 receptor, competitively inhibiting the binding of

Angiotensin II. This blockade prevents the conformational change in the receptor that is

necessary for the activation of downstream signaling cascades. The primary signaling pathway

initiated by Ang II binding to the AT1 receptor involves the activation of Gq/11 proteins, leading

to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15569243?utm_src=pdf-interest
https://www.benchchem.com/product/b15569243?utm_src=pdf-body
https://www.researchgate.net/figure/Inhibition-of-Erk-12-phosphorylation-activity-per-Western-blots-by-U0126-PD98059-and_fig1_11005516
https://datasheets.scbt.com/sc-16981.pdf
https://www.benchchem.com/product/b15569243?utm_src=pdf-body
https://datasheets.scbt.com/sc-16981.pdf
https://www.thermofisher.com/antibody/product/Phospho-ERK1-ERK2-Thr202-Tyr204-Antibody-Polyclonal/36-8800
https://www.benchchem.com/product/b15569243?utm_src=pdf-body
https://www.benchchem.com/product/b15569243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein

kinase C (PKC).[2] By blocking the initial binding of Ang II, ZD 7155 effectively inhibits this

entire cascade.

Data Presentation
The inhibitory potency of ZD 7155 is typically quantified by its half-maximal inhibitory

concentration (IC50), which represents the concentration of the antagonist required to inhibit

50% of the specific binding of a radiolabeled ligand or to block 50% of the functional response

induced by an agonist.

Parameter Cell Line/Tissue Value (nM) Assay Type

IC50
Guinea pig adrenal

gland membranes
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induced calcium
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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